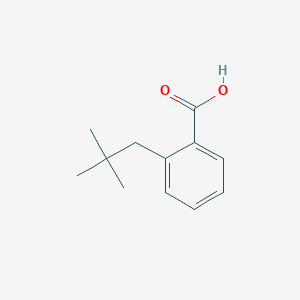

2-(2,2-Dimethylpropyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,2-Dimethylpropyl)benzoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a 2,2-dimethylpropyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,2-Dimethylpropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(2,2-dimethylpropyl)benzaldehyde or this compound.

Reduction: Formation of 2-(2,2-dimethylpropyl)benzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(2,2-Dimethylpropyl)benzoic acid is characterized by its unique structure, which includes a benzoic acid moiety with a bulky 2,2-dimethylpropyl substituent at the ortho position. This structural feature imparts distinct physical and chemical properties that influence its reactivity and interactions with biological systems.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceutical intermediates. Recent studies have indicated its potential as a precursor in synthesizing novel compounds aimed at treating diabetes. These compounds have demonstrated significant anti-diabetic activity with minimal side effects, such as ulcerogenic toxicity and weight gain.

Anticancer Research

The compound has also been explored for its role in anticancer therapies. It has been integrated into formulations aimed at improving bioavailability and therapeutic efficacy against various cancers, including leukemia and solid tumors . The structural modifications involving this compound enhance the interaction with molecular targets involved in cancer progression.

Material Science

In material science, derivatives of this compound are being investigated for their utility in creating advanced materials with tailored properties. These materials may exhibit enhanced thermal stability and mechanical strength due to the steric hindrance provided by the bulky substituent.

Case Study 1: Anti-diabetic Activity

In a recent study focusing on anti-diabetic agents derived from this compound, synthesized compounds were tested for their efficacy against diabetic models. Results indicated that these compounds not only reduced blood glucose levels but also exhibited protective effects on pancreatic cells without causing weight gain or ulcerogenic effects.

Case Study 2: Cancer Therapeutics

Another study investigated the use of formulations containing this compound derivatives in treating solid tumors. These formulations demonstrated improved bioavailability and therapeutic efficacy compared to traditional treatments, highlighting the importance of this compound in cancer research .

Mecanismo De Acción

The mechanism of action of 2-(2,2-Dimethylpropyl)benzoic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,2-Dimethylpropyl)benzaldehyde

- 2-(2,2-Dimethylpropyl)benzyl alcohol

- 2-(2,2-Dimethylpropyl)benzonitrile

Comparison

Compared to its similar compounds, 2-(2,2-Dimethylpropyl)benzoic acid is unique due to its carboxylic acid functional group. This group imparts distinct chemical reactivity and biological activity, making it valuable in various applications. The presence of the 2,2-dimethylpropyl group also enhances its lipophilicity, influencing its solubility and interaction with biological membranes .

Actividad Biológica

2-(2,2-Dimethylpropyl)benzoic acid is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a derivative of benzoic acid, notable for its unique structure that includes a bulky 2,2-dimethylpropyl substituent. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anti-inflammatory properties.

The structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₁₆O₂

- Molecular Weight : 192.26 g/mol

- Physical State : White crystalline solid

Synthesis

The synthesis of this compound typically involves the alkylation of benzoic acid derivatives through methods such as Friedel-Crafts alkylation. The reaction commonly uses 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under controlled conditions to yield the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been investigated in vitro and in vivo. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. The mechanism appears to involve modulation of the NF-kB pathway, which plays a crucial role in inflammatory responses .

Antidiabetic Potential

Recent studies have explored the use of this compound as a potential antidiabetic agent. In animal models, it has been reported to lower blood glucose levels and improve insulin sensitivity without significant side effects such as weight gain or ulcerogenic toxicity.

Case Studies

- Antimicrobial Efficacy :

- Anti-inflammatory Effects :

-

Antidiabetic Activity :

- A recent investigation into the antidiabetic properties revealed that administration of this compound led to a reduction in fasting blood glucose levels by approximately 30% in diabetic rats compared to controls.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Receptors : It could alter receptor activity related to glucose metabolism and inflammation.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzoic Acid | C₆H₅COOH | Simple structure; widely used as a preservative |

| 4-Methylbenzoic Acid | C₆H₄(CH₃)COOH | Methyl group at para position; different sterics |

| 3-(2,2-Dimethylpropyl)benzoic Acid | C₁₃H₁₈O₂ | Different substitution pattern; varied reactivity |

| Salicylic Acid | C₇H₆O₃ | Hydroxy group at ortho position; known anti-inflammatory |

Propiedades

IUPAC Name |

2-(2,2-dimethylpropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPYTOSIMXYFQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.